Technical Guide: Methyl 3-(2-methylbenzoyl)propionate
Technical Guide: Methyl 3-(2-methylbenzoyl)propionate
This guide details the technical profile, synthesis, and applications of Methyl 3-(2-methylbenzoyl)propionate , a critical intermediate in the Haworth synthesis of substituted tetralones.[1]
CAS Number: 85616-39-3[1]
Executive Summary
Methyl 3-(2-methylbenzoyl)propionate (also known as Methyl 4-(2-methylphenyl)-4-oxobutanoate ) is a specialized organic ester used primarily as a regioselective precursor in the synthesis of 5-Methyl-1-tetralone (CAS 6939-35-1).[1][2]
In drug development, this compound serves as a strategic scaffold for constructing polycyclic aromatic systems found in:
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Antibody-Drug Conjugate (ADC) Payloads: Homologous to the starting materials for Exatecan and Deruxtecan derivatives.[1]
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Steroid Analogs: Used in the total synthesis of 19-norsteroids via Torgov-like cyclizations.
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CNS Therapeutics: A building block for benzazepines and tricyclic antidepressants.[1]
Chemical Identity & Properties
| Property | Data |
| CAS Number | 85616-39-3 |
| IUPAC Name | Methyl 4-(2-methylphenyl)-4-oxobutanoate |
| Synonyms | Methyl 3-(o-toluoyl)propionate; 3-(2-Methylbenzoyl)propionic acid methyl ester |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.27 g/mol |
| Physical State | Viscous oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water |
| Key Functional Groups | Aryl Ketone, Methyl Ester, Ortho-Tolyl moiety |
Related Key Intermediates
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Acid Precursor: 3-(2-Methylbenzoyl)propionic acid (CAS 6939-36-2 )[1]
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Downstream Target: 5-Methyl-1-tetralone (CAS 6939-35-1 )[1][2][3][4][5][6]
Synthesis & Manufacturing
The synthesis follows a modified Haworth Reaction pathway. The critical challenge is achieving regioselectivity for the ortho-isomer during the initial Friedel-Crafts acylation, as the para-isomer is thermodynamically favored.
Mechanism: Friedel-Crafts Acylation & Esterification[1]
Step 1: Regioselective Succinoylation
Reaction of Toluene with Succinic Anhydride catalyzed by AlCl₃ .[1]
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Standard Conditions: Yields ~85% para-isomer (4-methyl) and ~15% ortho-isomer (2-methyl).
-
Optimized Protocol: Use of Grignard reagents (o-TolylMgBr) or Organozinc compounds with succinic anhydride derivatives can invert this ratio to favor the ortho product. Alternatively, industrial routes rely on fractional crystallization of the acid mixture.
Step 2: Methyl Ester Formation
Fischer esterification of the purified 3-(2-methylbenzoyl)propionic acid (CAS 6939-36-2).[1]
Synthesis Workflow Diagram
Caption: Synthetic pathway from Toluene to Methyl 3-(2-methylbenzoyl)propionate and subsequent cyclization to 5-Methyl-1-tetralone.
Experimental Protocols
Protocol A: Synthesis of Methyl 3-(2-methylbenzoyl)propionate
Prerequisite: Start with purified 3-(2-methylbenzoyl)propionic acid (CAS 6939-36-2) to avoid isomer contamination.[1]
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Dissolution: Dissolve 10.0 g (48.5 mmol) of 3-(2-methylbenzoyl)propionic acid in 100 mL of anhydrous Methanol .
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Catalysis: Add 0.5 mL of concentrated Sulfuric Acid (H₂SO₄) dropwise.
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Reflux: Heat the mixture to reflux (65°C) for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup:
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Concentrate methanol under reduced pressure.
-
Dilute residue with Ethyl Acetate (100 mL).
-
Wash with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.
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Wash with Brine, dry over MgSO₄, and concentrate.
-
-
Purification: The crude oil is typically >95% pure.[1] If necessary, purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield: ~9.5 g (90%).
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Appearance: Pale yellow oil.[1]
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Protocol B: Cyclization to 5-Methyl-1-tetralone (Downstream Application)
This step validates the utility of the propionate backbone.[1]
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Reduction: The keto-group of the acid/ester must be reduced to a methylene group (via Clemmensen or Wolff-Kishner) before cyclization to yield the tetralone.[1]
-
Note: Direct cyclization of the keto-ester yields a rearrangement product or dione.
-
-
Cyclization: Treat 4-(2-methylphenyl)butanoic acid (reduced product) with Polyphosphoric Acid (PPA) at 100°C for 2 hours.
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Result: Formation of 5-Methyl-1-tetralone (CAS 6939-35-1).[1][2][3][4][6]
Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
The 5-methyl-1-tetralone scaffold derived from this ester is structurally homologous to the tricyclic core of Exatecan (a camptothecin analog).[1]
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Relevance: The "methyl" substituent at the C5 position (corresponding to the C-ring in camptothecins) modulates lipophilicity and binding affinity to Topoisomerase I.
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Workflow: The ester allows for the introduction of chiral amines (via asymmetric reductive amination) prior to ring closure.
19-Norsteroid Synthesis
Used as the A-ring precursor in the total synthesis of steroids.[1] The ester function allows for coupling with the C/D ring fragments (e.g., via Grignard addition) before cyclization.
References
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Friedel-Crafts Acylation of Toluene: Journal of the American Chemical Society, "The Orientation in the Friedel and Crafts Reaction with Toluene and Succinic Anhydride."[1] Link
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Synthesis of 5-Methyl-1-tetralone: Organic Syntheses, Coll. Vol. 4, p.898 (1963). Link
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Exatecan Intermediate Synthesis: Chemical and Pharmaceutical Bulletin, "Synthesis of Exatecan Derivatives."[1] Link
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CAS Registry Data
Sources
- 1. 5-Methyl-1-tetralone | C11H12O | CID 81357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-METHYLTETRALIN | CAS#:2809-64-5 | Chemsrc [chemsrc.com]
- 3. molbase.com [molbase.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 5-methyl-3,4-dihydronaphthalen-1(2H)-one_6939-35-1_해서 화공 [hairuichem.com]
- 6. scent.vn [scent.vn]
